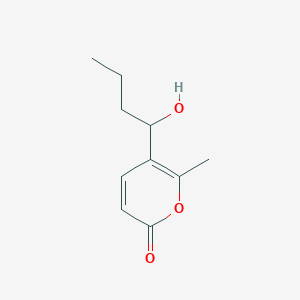
Xylariolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylariolide D is a secondary metabolite derived from the filamentous fungus Penicillium crustosum. It belongs to the class of polyketides, which are known for their diverse structures and biological activities. This compound is specifically a 6-methyl-2-pyrone derivative, and its biosynthesis involves a highly reducing polyketide synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Xylariolide D in Penicillium crustosum involves a chain branching reaction catalyzed by a highly reducing polyketide synthase. The process begins with the formation of a linear carbon chain from simple acyl building blocks like acetyl-CoA and malonyl-CoA. The polyketide synthase catalyzes the formation of C-C bonds via decarboxylative Claisen condensation. A cytochrome P450-catalyzed hydroxylation converts the polyketide synthase product to the final metabolite, this compound .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound
Chemical Reactions Analysis
Types of Reactions: Xylariolide D undergoes various chemical reactions, including oxidation and hydroxylation. The polyketide synthase involved in its biosynthesis catalyzes a branching reaction during the chain elongation process .
Common Reagents and Conditions: The biosynthesis of this compound involves the use of acetyl-CoA and malonyl-CoA as building blocks. The reactions are catalyzed by polyketide synthase and cytochrome P450 enzymes under specific conditions that facilitate the formation of the final product .
Major Products Formed: The major product formed from the biosynthesis of this compound is the 6-methyl-2-pyrone derivative itself.
Scientific Research Applications
Xylariolide D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biosynthetic pathway make it an interesting subject for studying polyketide synthases and their mechanisms. Additionally, this compound’s potential biological activities are being explored for drug development and natural product discovery .
Mechanism of Action
The mechanism of action of Xylariolide D involves its biosynthesis through a highly reducing polyketide synthase. The enzyme catalyzes the formation of a linear carbon chain, followed by a branching reaction and hydroxylation to produce the final compound. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Xylariolide D is similar to other polyketide compounds produced by filamentous fungi, such as prethis compound and other 6-methyl-2-pyrone derivatives. Its uniqueness lies in the specific branching reaction catalyzed by the polyketide synthase during its biosynthesis .
List of Similar Compounds:- Prethis compound
- Other 6-methyl-2-pyrone derivatives
This compound stands out due to its specific biosynthetic pathway and the enzymes involved in its formation .
Properties
CAS No. |
1235861-26-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(OC(=O)C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















